

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Triazolopyrimidines

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Compound of Interest

Compound Name:	[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol
CAS No.:	66234-79-5
Cat. No.:	B1611628

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The [1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, owing to its synthetic tractability and its role as a bioisostere for the endogenous purine ring.[4][5] This structural similarity allows triazolopyrimidine derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][6] The versatility of this scaffold allows for extensive chemical modification at various positions, with the 2-position being a particularly crucial site for modulating potency and selectivity.[7][8]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-substituted triazolopyrimidines, focusing on their performance as inhibitors of key biological targets. We will delve into the causality behind experimental choices in modifying the 2-position and provide supporting experimental data to illustrate these relationships. Detailed, field-proven protocols for the synthesis and evaluation of these compounds are also included to ensure scientific integrity and reproducibility.

The Strategic Importance of the 2-Position in Triazolopyrimidine Scaffolds

The 2-position of the triazolopyrimidine core offers a key vector for chemical exploration. Substituents at this position can project into solvent-exposed regions or specific binding pockets of a target protein, significantly influencing the compound's pharmacological profile. The choice of substituent is therefore a critical decision in the drug design process, driven by the desire to optimize interactions with the target, enhance pharmacokinetic properties, and minimize off-target effects.

Below, we compare the SAR of 2-substituted triazolopyrimidines across several important classes of biological targets.

Comparative SAR Analysis of 2-Substituted Triazolopyrimidines As Tubulin Polymerization Inhibitors for Anticancer Activity

Microtubules, dynamic polymers of α - and β -tubulin, are essential for cell division, making them a prime target for anticancer therapies.^[9] Several 2-substituted triazolopyrimidines have been investigated as inhibitors of tubulin polymerization, often acting at the colchicine binding site.^[7]^[10]

A key series of potent tubulin polymerization inhibitors features a 7-(3',4',5'-trimethoxyphenyl) group, which mimics the trimethoxyphenyl ring of colchicine, and a substituted anilino group at the 2-position.^[7]^[10] The SAR at the 2-anilino moiety is particularly insightful.

Experimental Data Summary: 2-Anilino-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines

Compound ID	2-Anilino Substituent	HeLa IC ₅₀ (nM)[10]	A549 IC ₅₀ (nM)[10]	HT-29 IC ₅₀ (nM)[10]	Tubulin Polymerization IC ₅₀ (μM)[7]
3d	p-toluidino	30-43	160-240	67-160	0.45
3h	p-ethylamino	160-240	-	-	1.9
3f	3',4'-dimethylanilino	67-160	-	-	0.75 (equipotent to CA-4)
3a	anilino	> 10,000	> 10,000	1,020	-
3b	pyridin-3-ylamino	> 10,000	> 10,000	3,420	-

Causality and Insights:

The data clearly demonstrates that small, electron-donating alkyl groups at the para-position of the 2-anilino ring are crucial for potent antiproliferative and tubulin polymerization inhibitory activity.[11] The unsubstituted anilino analog (3a) and the bioisosteric pyridin-3-ylamino analog (3b) are significantly less active, highlighting the importance of the substituted phenyl ring for productive interactions within the colchicine binding site. The p-toluidino derivative 3d emerges as the most potent inhibitor of tubulin polymerization in this series.[7][10] The rationale for exploring these substitutions is to probe the hydrophobic pocket of the binding site and optimize van der Waals interactions. The superior activity of the p-methyl and p-ethyl substituents suggests that this pocket is relatively small and benefits from increased lipophilicity.

As Dual Tubulin and Janus Kinase 2 (JAK2) Inhibitors

A novel strategy in cancer therapy is the development of dual-target inhibitors. A series of 2-amino[1][2][3]triazolopyrimidines has been designed to simultaneously inhibit tubulin polymerization and Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway often dysregulated in cancer.[9][12]

Experimental Data Summary: 2-Amino[1][2][3]triazolopyrimidines as Dual Inhibitors

Compound ID	2-Substituent	Antiproliferative IC ₅₀ (nM) (A549 cells) [13]	Tubulin Polymerization IC ₅₀ (μM)[13]	JAK2 Inhibition IC ₅₀ (μM)[13]
[1]	Specific substituted amino group	8-18	1.3	0.074

Causality and Insights:

In this series, the 2-amino group is further elaborated with a complex substituent designed to interact with the ATP-binding site of JAK2 while the core scaffold maintains its interaction with tubulin. Compound [1] from this series demonstrated potent, low nanomolar antiproliferative activity against a panel of cancer cell lines.[13] This dual-targeting approach is intended to provide a synergistic anticancer effect by disrupting both mitosis and oncogenic signaling pathways. The development of a water-soluble phosphate prodrug of compound [1] also highlights a key aspect of drug development: optimizing pharmacokinetic properties for in vivo efficacy.[13]

As Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Antimalarial Activity

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a validated target for antimalarial drugs, as it is essential for the de novo pyrimidine biosynthesis in the parasite.[5] [14] Triazolopyrimidines have emerged as a potent class of PfDHODH inhibitors.

The SAR of these compounds reveals that the 2-position plays a critical role in achieving high potency and selectivity over the human DHODH enzyme.

Experimental Data Summary: 2-Substituted Triazolopyrimidines as PfDHODH Inhibitors

Compound ID	2-Substituent	PfDHODH IC ₅₀ (μM)[5]	P. falciparum (3D7) EC ₅₀ (μM)[15]	Human DHODH IC ₅₀ (μM)[15]
DSM265	p-SF ₅ -aniline	-	~0.05	>100
DSM421	p-CF ₃ -pyridin-3-yl	-	~0.15	>100
7	naphthalen-2-yl-amine	0.047	0.079	>200

Causality and Insights:

The initial hit, compound 7, with a naphthalene-2-yl-amine at the 2-position, showed potent low nanomolar activity against both the enzyme and the whole parasite.[5] The subsequent lead optimization focused on replacing the naphthalene moiety to improve drug-like properties. The introduction of a p-SF₅-aniline group in DSM265 and a p-CF₃-pyridin-3-yl group in DSM421 maintained high potency and selectivity.[15][16] The rationale for these modifications was to reduce lipophilicity and improve metabolic stability, which are crucial for developing orally bioavailable drugs. The high selectivity for the parasite enzyme over the human counterpart is a key feature of this series, promising a favorable safety profile.

Experimental Protocols

General Synthesis of 2-Substituted-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines

This three-step protocol is representative for the synthesis of 2-anilino triazolopyrimidines investigated as tubulin polymerization inhibitors.[7]

Step 1: Synthesis of Imidates (8a-v)

- To a solution of dimethyl cyanodithioimidocarbonate (1 equivalent) in isopropanol, add the appropriate substituted aniline (1.1 equivalents).
- Reflux the mixture for 18 hours.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum.

Step 2: Synthesis of 3-Arylamino-5-amino-1,2,4-triazoles (9a-v)

- Suspend the imidate from Step 1 (1 equivalent) in methanol.
- Add hydrazine monohydrate (2 equivalents) and reflux the mixture for 18 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.

Step 3: Synthesis of 2-Substituted-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines (3a-v)

- Dissolve the triazole from Step 2 (1 equivalent) and 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one (1.1 equivalents) in glacial acetic acid.
- Heat the reaction mixture at 80 °C for 2 hours.
- Monitor the reaction by TLC.
- After completion, pour the reaction mixture into ice water.
- Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to afford the final product.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is adapted from standard procedures to measure the effect of compounds on tubulin polymerization in vitro.^{[4][17]}

Materials:

- Lyophilized tubulin protein (>97% pure)
- Test compound dissolved in DMSO
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- 96-well clear bottom plate
- Temperature-controlled microplate reader

Procedure:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL on ice.
 - Prepare serial dilutions of the test compound in General Tubulin Buffer (the final DMSO concentration should be kept below 1%).
- Assay Setup (on ice):
 - In a pre-chilled 96-well plate, add the diluted test compound or vehicle control (DMSO in General Tubulin Buffer).
 - Add the tubulin solution to each well.
- Initiation and Measurement:
 - Initiate polymerization by adding GTP to a final concentration of 1 mM.
 - Immediately place the plate in a microplate reader pre-warmed to 37 °C.
 - Measure the absorbance at 340 nm every minute for 60 minutes.

- Data Analysis:
 - Plot the absorbance at 340 nm versus time to generate polymerization curves.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay is a robust method for quantifying the activity of kinase inhibitors.[\[2\]\[18\]](#)

Materials:

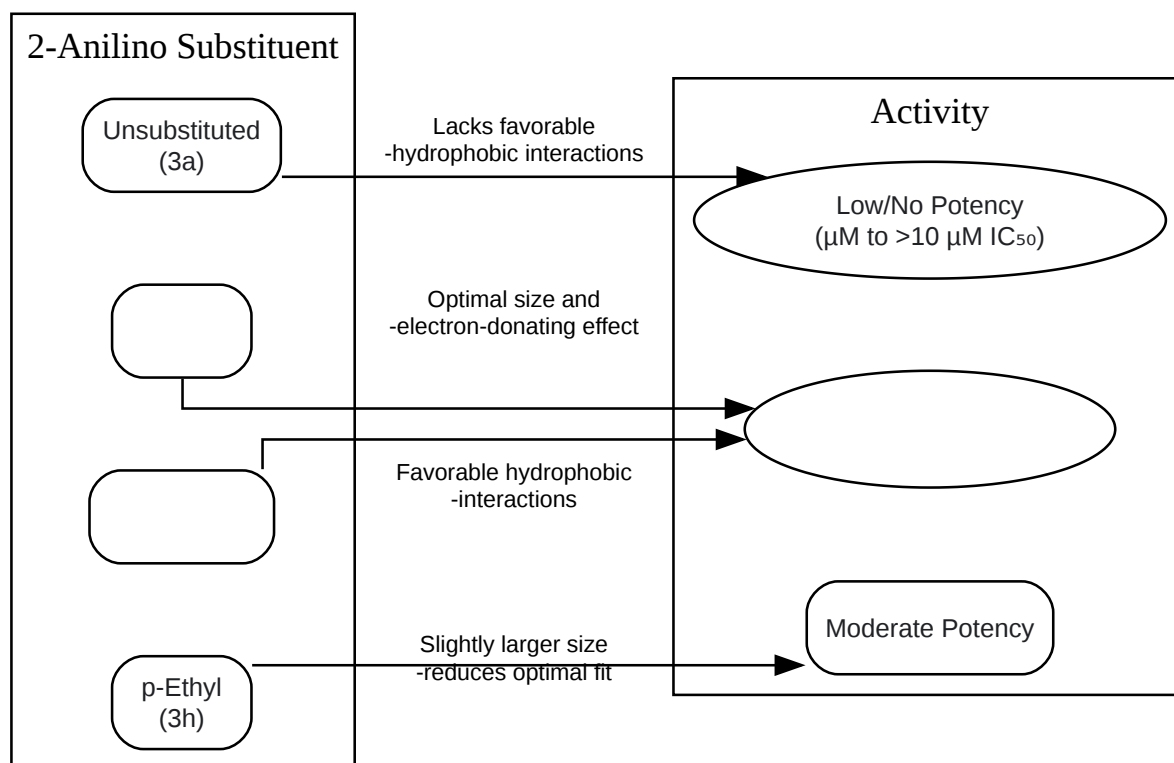
- Kinase of interest (e.g., JAK2)
- Kinase substrate
- Test compound dissolved in DMSO
- Kinase reaction buffer
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plate
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Perform serial dilutions of the test compound in DMSO to create a concentration range for IC₅₀ determination.
- Kinase Reaction:
 - Add the kinase and substrate solution to the wells of a 384-well plate.

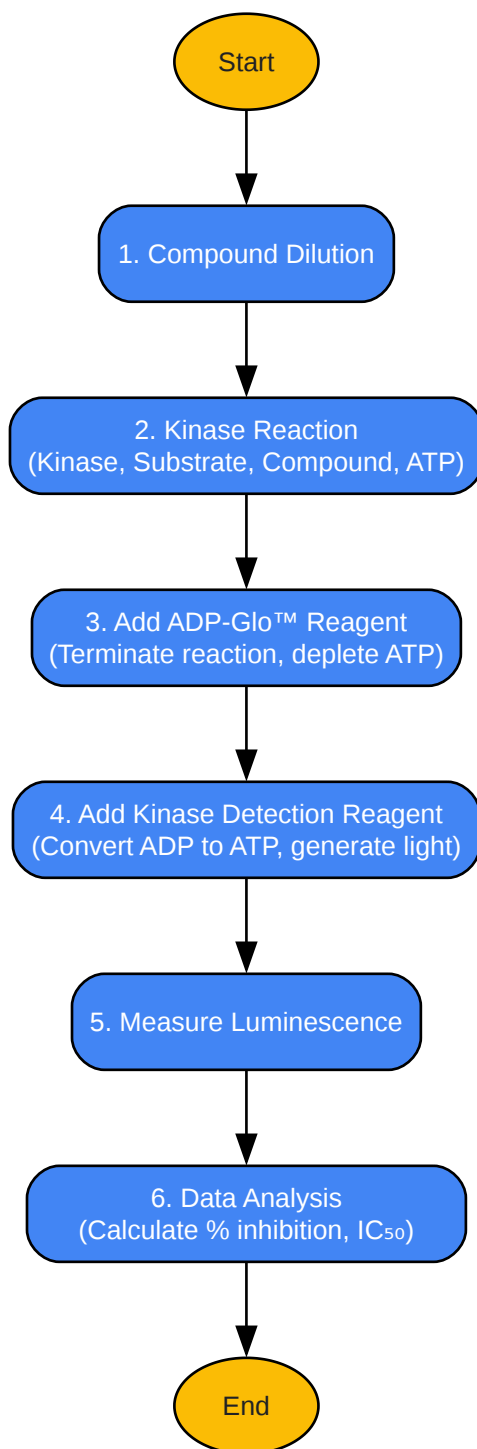
- Add the serially diluted compound or DMSO (vehicle control).
- Initiate the reaction by adding ATP solution. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC_{50} value by fitting the data to a dose-response curve.

Visualizations



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Caption: SAR of 2-anilino substituents on tubulin inhibition.



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